molecular formula C12H8FNO2 B1326246 6-(3-Fluorophenyl)nicotinic acid CAS No. 582325-22-2

6-(3-Fluorophenyl)nicotinic acid

Cat. No.: B1326246
CAS No.: 582325-22-2
M. Wt: 217.2 g/mol
InChI Key: OYDONGYKOJEHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluorophenyl)nicotinic acid: is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where a fluorophenyl group is attached to the sixth position of the pyridine ring

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for drug development targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.

Industry:

    Agriculture: Potential use in the synthesis of agrochemicals.

    Electronics: Used in the development of organic electronic materials.

Safety and Hazards

  • MSDS : Available for reference

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 6-(3-Fluorophenyl)nicotinic acid typically begins with 3-fluorobenzaldehyde and nicotinic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification Steps: Such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(3-Fluorophenyl)nicotinic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorophenyl group or the carboxylic acid group can be modified.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

  • 6-(4-Fluorophenyl)nicotinic acid
  • 6-(2-Fluorophenyl)nicotinic acid
  • 6-(3-Chlorophenyl)nicotinic acid

Comparison:

  • Binding Affinity: The position and type of substituent (fluorine, chlorine) on the phenyl ring can significantly affect the binding affinity and specificity of the compound.
  • Reactivity: The electronic effects of the substituents influence the reactivity of the compound in various chemical reactions.
  • Applications: Each compound may have unique applications based on its chemical and physical properties.

6-(3-Fluorophenyl)nicotinic acid stands out due to the specific positioning of the fluorine atom, which can enhance its interaction with certain biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDONGYKOJEHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647031
Record name 6-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582325-22-2
Record name 6-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluorophenylboronic acid (39.5 g, 0.282 mol), a solution of K2CO3 (150 g) in water (700 mL), [Bu4N]Br (3.5 g, 0.0107 mol), and Pd(PPh3)4 (12.4 g, 0.0107 mol) were added to a solution of 6-chloronicotinic acid (37.0 g, 0.235 mol) in toluene. The reaction mixture was stirred under reflux for 20 h. After cooling, the reaction mixture was filtered and acidified with 2 M HCl to pH 3. The formed precipitate was separated by filtration and dried to give 6-(3-fluorophenyl)nicotinic acid (49.9 g). 1H NMR (400 MHz, DMSO-d6) δppm 7.29 (td, J=8.46, 2.42 Hz, 1H) 7.50-7.56 (m, 1H) 7.93 (dd, J=10.47, 2.15 Hz, 1 H) 7.97 (d, J=7.79 Hz, 1 H) 8.11 (d, J=8.06 Hz, 1H) 8.30 (dd, J=8.32, 2.15 Hz, 1H) 9.11 (d, J=1.88 Hz, 1 H), 13.48 (bs, 1H).
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
[Bu4N]Br
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Fluorophenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Fluorophenyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(3-Fluorophenyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(3-Fluorophenyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(3-Fluorophenyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(3-Fluorophenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.